![molecular formula C12H17BrN2O B7491160 1-[1-(4-Bromophenyl)ethyl]-3-(propan-2-yl)urea](/img/structure/B7491160.png)
1-[1-(4-Bromophenyl)ethyl]-3-(propan-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(4-Bromophenyl)ethyl]-3-(propan-2-yl)urea is an organic compound that features a urea moiety substituted with a 4-bromophenyl group and an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-[1-(4-Bromophenyl)ethyl]-3-(propan-2-yl)urea can be synthesized through a multi-step process involving the reaction of 4-bromophenylacetonitrile with isopropylamine, followed by the addition of a urea derivative. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize impurities.
化学反应分析
Types of Reactions: 1-[1-(4-Bromophenyl)ethyl]-3-(propan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products:
Oxidation: Bromophenyl ketones.
Reduction: Amines or alcohols.
Substitution: Hydroxyl or amino derivatives of the original compound.
科学研究应用
1-[1-(4-Bromophenyl)ethyl]-3-(propan-2-yl)urea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-[1-(4-Bromophenyl)ethyl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the urea moiety can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.
相似化合物的比较
1-(4-Bromophenyl)ethanol: Shares the bromophenyl group but differs in the functional group attached to the ethyl chain.
1-(4-Bromophenyl)ethylamine: Similar structure but contains an amine group instead of a urea moiety.
4-Bromophenylacetonitrile: Precursor in the synthesis of 1-[1-(4-Bromophenyl)ethyl]-3-(propan-2-yl)urea.
Uniqueness: this compound is unique due to its combination of a bromophenyl group and a urea moiety, which provides distinct chemical reactivity and biological activity compared to its analogs. The presence of the isopropyl group further enhances its hydrophobic interactions and stability.
属性
IUPAC Name |
1-[1-(4-bromophenyl)ethyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-8(2)14-12(16)15-9(3)10-4-6-11(13)7-5-10/h4-9H,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCKUZMBDVGQOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC(C)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-cyano-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide](/img/structure/B7491079.png)
![N-[1-(4-fluorophenyl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7491100.png)
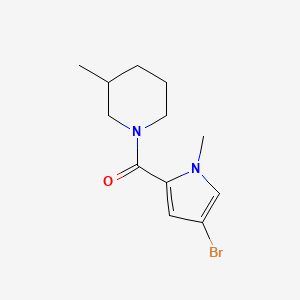
![N-[1-(4-fluorophenyl)ethyl]-N-methylcyclobutanecarboxamide](/img/structure/B7491119.png)
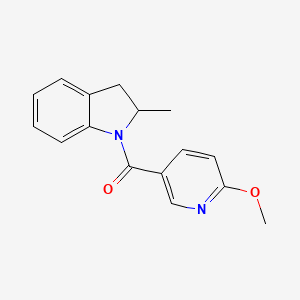
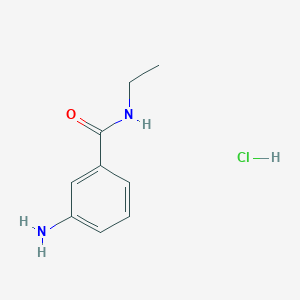
![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7491136.png)
![N-[1-(4-fluorophenyl)ethyl]-N,3-dimethylfuran-2-carboxamide](/img/structure/B7491143.png)
![N,N-dimethyl-4-[(E)-2-(1-methylquinolin-1-ium-2-yl)ethenyl]aniline;perchlorate](/img/structure/B7491146.png)
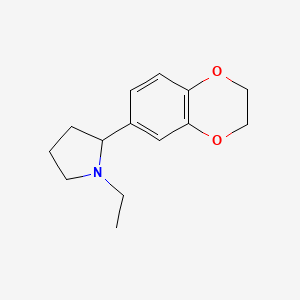
![1-[1-(2-Methylphenyl)ethyl]-3-propan-2-ylurea](/img/structure/B7491152.png)
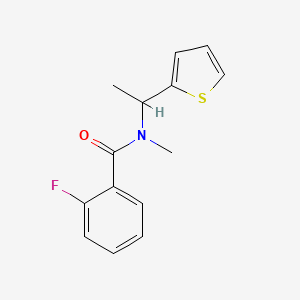
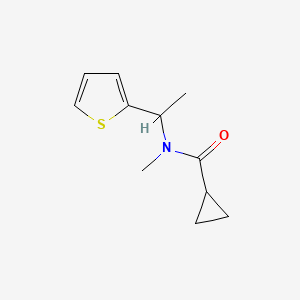
![2-(4-cyclopropyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-methyl-N-(4-methylcyclohexyl)acetamide](/img/structure/B7491166.png)
